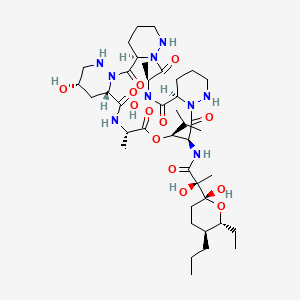

Dentigerumycin

Description

Properties

Molecular Formula |

C40H67N9O13 |

|---|---|

Molecular Weight |

882 g/mol |

IUPAC Name |

(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide |

InChI |

InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1 |

InChI Key |

BJUCZDYVLAQTFF-NABKGELOSA-N |

Isomeric SMILES |

CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |

Canonical SMILES |

CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |

Synonyms |

dentigerumycin |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Dentigerumycin from Pseudonocardia: A Technical Guide

Abstract

Dentigerumycin, a potent cyclic depsipeptide, represents a fascinating example of symbiotic natural product chemistry. Produced by actinobacteria of the genus Pseudonocardia, found in a mutualistic relationship with fungus-growing ants of the species Apterostigma dentigerum, this molecule plays a crucial role in defending the ants' fungal cultivar from parasitic fungi like Escovopsis sp.[1][2]. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction

The intricate symbiotic relationships between insects and microorganisms are a rich source of novel bioactive compounds. The fungus-growing ants, which cultivate fungi for food, have evolved a sophisticated partnership with Pseudonocardia bacteria. These bacteria, residing on the ants' cuticle, produce a variety of secondary metabolites that protect the fungal garden from pathogens[1]. This compound is a prime example of such a defensive molecule, exhibiting selective and potent antifungal activity[1].

Structurally, this compound is a cyclic depsipeptide with a molecular formula of C₄₀H₆₇N₉O₁₃[1]. It incorporates several unusual amino acid residues, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, attached to a polyketide-derived side chain featuring a pyran ring[1]. Its unique structure and targeted biological activity make it a compelling subject for natural product research and a potential lead for the development of new antifungal agents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

| Property | Value |

| Molecular Formula | C₄₀H₆₇N₉O₁₃ |

| High-Resolution MS (ESI-TOF) | m/z [M+H]⁺ |

| ¹H NMR (Key Signals) | 9.50 ppm (singlet), amide doublets |

| ¹³C NMR (Key Signals) | 7 amide/ester carbonyls, 5 O-bearing C, 9 N-bearing C |

Table 2: Bioactivity of this compound [1]

| Target Organism | Assay Type | Value |

| Escovopsis sp. | Minimum Inhibitory Concentration (MIC) | 2.8 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation of Pseudonocardia sp.

This protocol is based on general methods for the cultivation of Pseudonocardia for secondary metabolite production.

-

Strain: Pseudonocardia sp. isolated from the cuticle of the ant Apterostigma dentigerum.

-

Media: Modified Yeast Extract-Malt Extract (YEME) broth with the following composition per liter:

-

Glucose: 10 g

-

Soy Peptone: 5 g

-

Yeast Extract: 3 g

-

Malt Extract: 3 g

-

CaCO₃: 2 g

-

Adjust pH to 7.2 before autoclaving.

-

-

Procedure:

-

Prepare a seed culture by inoculating a single colony of Pseudonocardia sp. into a 50 mL baffled Erlenmeyer flask containing 10 mL of YEME broth.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 3-4 days until turbid.

-

For large-scale fermentation, inoculate 8 L of YEME broth in a suitable fermenter with the seed culture (5% v/v).

-

Maintain the fermentation at 30°C with constant agitation and aeration for 7-10 days.

-

Monitor the production of this compound by periodically taking small samples and analyzing them by LC-MS.

-

Extraction of this compound

This protocol describes the extraction of this compound from the whole liquid culture.

-

Materials:

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

-

Procedure:

-

At the end of the fermentation, transfer the entire 8 L culture broth to a large separation funnel.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

This two-step purification protocol utilizes flash column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Step 1: C18 Flash Column Chromatography (Initial Purification)

-

Materials:

-

C18-functionalized silica (B1680970) gel

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Glass column

-

-

Procedure:

-

Prepare a C18 flash column. The size of the column will depend on the amount of crude extract. For a multi-gram crude extract, a column of 4-5 cm in diameter and 20-30 cm in length is appropriate.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel.

-

Dry the adsorbed sample and load it onto the top of the C18 column.

-

Elute the column with a stepwise gradient of methanol in water, starting from a low concentration (e.g., 20% methanol) and gradually increasing to 100% methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing this compound.

-

Pool the this compound-containing fractions and concentrate in vacuo.

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol with 0.1% formic acid

-

-

Procedure:

-

Dissolve the partially purified extract from the flash chromatography step in a small volume of methanol.

-

Inject the sample onto the HPLC column.

-

Elute with a linear gradient of Solvent B in Solvent A (e.g., 40% to 80% B over 30 minutes) at a flow rate of 10 mL/min.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC-MS.

-

Lyophilize the pure fraction to obtain this compound as a white powder.

-

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) is used to determine the accurate mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed to elucidate the planar structure and stereochemistry. These include:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Rotating frame Overhauser Effect Spectroscopy (ROESY)

-

-

Stereochemical Analysis: The absolute configurations of the chiral centers are determined by methods such as the advanced Marfey's method for the amino acid residues.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

Proposed Biosynthetic Pathway of this compound

This compound is synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The following diagram depicts a proposed model for its biosynthesis, based on the analysis of related biosynthetic gene clusters.

Caption: Proposed PKS-NRPS Biosynthesis of this compound.

Conclusion

The discovery of this compound from Pseudonocardia sp. highlights the value of exploring symbiotic microbial communities for novel natural products. The detailed protocols provided in this guide offer a framework for the successful isolation and characterization of this and other complex cyclic depsipeptides. The unique structure and potent, selective bioactivity of this compound warrant further investigation into its mechanism of action and potential therapeutic applications. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology and metabolic engineering approaches to produce novel analogs with improved properties.

References

The Role of Dentigerumycin in Ant-Fungus Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dentigerumycin, a potent antifungal agent, and its critical role in the symbiotic relationship between fungus-growing ants, their cultivated fungus, and a specialized bacterial symbiont. This document details the discovery, mechanism of action, and chemical properties of this compound, along with comprehensive experimental protocols for its study.

Introduction: A Multipartite Symbiosis

Fungus-growing ants (Attini) engage in a sophisticated agricultural symbiosis with a fungal cultivar, which they use as their primary food source. This mutualism, however, is threatened by a specialized parasitic fungus of the genus Escovopsis, which can devastate the ants' fungal gardens.[1] To defend their cultivar, the ants have formed a mutualistic relationship with actinobacteria of the genus Pseudonocardia.[2][3] These bacteria, which reside on the ants' cuticle, produce a variety of secondary metabolites with antifungal properties that selectively inhibit the growth of Escovopsis.[2][3][4] One such key antifungal compound produced by Pseudonocardia associated with the ant Apterostigma dentigerum is this compound.[3][5]

This intricate multipartite symbiosis, involving the ant, the fungal cultivar, the parasitic fungus, and the antibiotic-producing bacteria, represents a fascinating example of coevolution and chemical ecology. Understanding the molecular mechanisms underpinning these interactions can provide valuable insights for the discovery of novel antimicrobial agents.

This compound: A Potent Antifungal Depsipeptide

This compound is a cyclic depsipeptide with a complex structure containing highly modified amino acid residues.[5] It is the primary antifungal agent responsible for the inhibition of Escovopsis in the Apterostigma dentigerum symbiosis.[5]

Chemical Structure

The molecular formula of this compound is C₄₀H₆₇N₉O₁₃.[5] Its structure was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5]

Quantitative Antifungal Activity

This compound exhibits potent and selective antifungal activity against the parasitic fungus Escovopsis while showing lower toxicity towards the symbiotic fungal cultivar.[5] Its minimum inhibitory concentration (MIC) has been determined against various fungal species.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Escovopsis sp. | Isolate from colony CC011120-4 | 2.8 | [5] |

| Candida albicans | Wild type | 1.1 | [5] |

| Candida albicans | ATCC10231 | 1.1 | [5] |

| Candida albicans | ATCC200955 (amphotericin-resistant) | 1.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of the this compound-producing bacterium, extraction and purification of the compound, and assessment of its antifungal activity.

Isolation of Pseudonocardia from Apterostigma dentigerum

This protocol outlines the steps for isolating the symbiotic Pseudonocardia bacteria from the cuticle of Apterostigma dentigerum ants.

Materials:

-

Apterostigma dentigerum worker ants

-

Sterile distilled water

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Actinomycete Isolation Agar (AIA) plates

-

Incubator

Procedure:

-

Collect worker ants from an Apterostigma dentigerum colony.

-

Aseptically transfer a single worker ant into a sterile 1.5 mL microcentrifuge tube containing 1 mL of sterile distilled water.

-

Vortex the tube vigorously for 1 minute to dislodge the bacteria from the ant's cuticle.

-

Prepare a serial dilution of the bacterial suspension in sterile distilled water.

-

Plate 100 µL of each dilution onto AIA plates.

-

Incubate the plates at 28-30°C for 2-4 weeks.

-

Observe the plates for the growth of characteristic chalky, white colonies of Pseudonocardia.

-

Isolate individual colonies and subculture them on fresh AIA plates to obtain pure cultures.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from Pseudonocardia cultures and its purification using high-performance liquid chromatography (HPLC).

Materials:

-

Liquid culture of Pseudonocardia sp.

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

C18 solid-phase extraction (SPE) column

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column

Procedure:

-

Inoculate a suitable liquid medium with a pure culture of Pseudonocardia sp. and incubate with shaking for 7-10 days.

-

Extract the culture broth twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator.

-

Resuspend the crude extract in a small volume of methanol and apply it to a pre-conditioned C18 SPE column.

-

Wash the column with a stepwise gradient of methanol in water to remove impurities.

-

Elute this compound with a higher concentration of methanol.

-

Further purify the this compound-containing fractions by preparative HPLC on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.[5]

-

Collect the fractions corresponding to the this compound peak and confirm the purity by analytical HPLC.

-

Evaporate the solvent to obtain pure this compound as a white powder.[5]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against a target fungus using the broth microdilution method.

Materials:

-

Pure this compound

-

Target fungal strain (e.g., Escovopsis sp.)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a serial two-fold dilution of the this compound stock solution in the fungal growth medium in a 96-well microtiter plate. The final concentration range should typically span from 0.1 to 100 µM.

-

Prepare a standardized inoculum of the target fungus in the growth medium according to established protocols (e.g., CLSI guidelines).

-

Add the fungal inoculum to each well of the microtiter plate, including a positive control (fungus with no drug) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the growth of the target fungus for 24-48 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits fungal growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

The Ant-Fungus-Bacteria Symbiotic Relationship

Caption: A diagram illustrating the multipartite symbiotic relationship in fungus-growing ants.

Experimental Workflow for this compound Research

Caption: A generalized experimental workflow for the study of this compound.

Proposed Biosynthetic Pathway of this compound

References

- 1. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a bacterial mediator of an ant-fungus symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

Dentigerumycin: An In-Depth Technical Guide on a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dentigerumycin is a structurally unique cyclic depsipeptide with potent antifungal properties.[1][2] Isolated from a symbiotic actinobacterium, Pseudonocardia sp., associated with the fungus-growing ant Apterostigma dentigerum, this natural product represents a promising lead compound in the search for new antifungal therapies.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its discovery, structure, and antifungal activity. While its precise mechanism of action remains to be fully elucidated, this document summarizes the available data and outlines potential avenues for future research.

Discovery and Chemical Structure

This compound was discovered as part of an investigation into the symbiotic relationships between fungus-growing ants, their cultivated fungi, and protective actinobacteria.[1] The bacterium Pseudonocardia sp. produces this compound to selectively inhibit the growth of Escovopsis sp., a parasitic fungus that threatens the ants' fungal gardens.[1]

The structure of this compound was determined through a combination of spectroscopic analysis, including high-resolution mass spectrometry and NMR spectroscopy, along with degradative reactions and derivatizations.[1] It is a cyclic depsipeptide with a molecular formula of C₄₀H₆₇N₉O₁₃.[1] Its complex structure features several highly modified and unusual amino acid residues, including two piperazic acid units, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, attached to a polyketide-derived side chain containing a pyran ring.[1]

Antifungal Activity

This compound has demonstrated significant in vitro activity against pathogenic fungi, including the parasitic fungus Escovopsis sp. and the human pathogen Candida albicans.[1] Notably, it is effective against both wild-type and amphotericin-resistant strains of C. albicans.[1]

Quantitative Data on Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various fungal strains.

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Escovopsis sp. | Isolate from colony CC011120-4 | 2.8 | [1] |

| Candida albicans | Wild type | 1.1 | [1] |

| Candida albicans | ATCC10231 | 1.1 | [1] |

| Candida albicans | ATCC200955 (Amphotericin-resistant) | 1.1 | [1] |

Mechanism of Action: Current Understanding and Knowledge Gaps

As of the latest available research, the specific molecular target and the detailed mechanism of action of this compound as an antifungal agent have not been fully elucidated. The initial discovery paper focuses on its isolation, structural characterization, and primary antifungal activity, but does not delve into the biochemical pathways it disrupts.[1]

The unique cyclic depsipeptide structure of this compound, containing unusual amino acid residues, suggests a potentially novel mechanism of action that may differ from existing classes of antifungal drugs. The fungal cell wall and cell membrane are common targets for antifungal agents, and it is plausible that this compound interacts with components of these structures or inhibits key enzymes involved in their biosynthesis. However, experimental evidence to support a specific mechanism is not yet available in the public domain.

Further research is required to identify the molecular target(s) of this compound, understand its effect on fungal cellular pathways, and explore potential mechanisms of resistance.

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Escovopsis sp.

This protocol is based on the liquid culture assay described in the initial discovery of this compound.[1]

-

Fungal Culture Preparation: Escovopsis sp. is grown in a suitable liquid medium to obtain a suspension of fungal cells.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

-

Assay Setup: The fungal cell suspension is added to the wells of a microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing the fungal suspension without the compound are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions to allow for fungal growth.

-

Growth Measurement: Fungal cell density is measured, typically using a fluorescent dye that stains fungal cells, and the fluorescence is read with a plate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible fungal growth, as determined by a significant reduction in fluorescence compared to the control wells.[1]

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathways affected by this compound are currently unknown, a diagram illustrating a hypothetical workflow for elucidating its mechanism of action is provided below. This serves as a guide for researchers in the field.

Caption: A hypothetical workflow for elucidating the mechanism of action of an antifungal agent.

Logical Relationships in the Discovery of this compound

The following diagram illustrates the symbiotic relationship that led to the discovery of this compound and its role in this ecological context.

Caption: The ecological context of this compound's discovery.

References

The Architecture of Antibiosis: A Technical Guide to the Biosynthesis of Dentigerumycin in Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin, a structurally unique cyclic depsipeptide, stands as a compelling example of the chemical intricacies orchestrated by symbiotic actinobacteria. Produced by species of Pseudonocardia, these potent antifungal agents play a crucial role in defending the fungal gardens of attine ants from parasitic microfungi. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, a complex molecular assembly line that integrates nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. We present a putative model for the biosynthesis of its unusual structural motifs, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, alongside its polyketide-derived side chain. This guide offers detailed, adaptable experimental protocols for the investigation of the this compound biosynthetic gene cluster and its enzymatic components. Furthermore, we summarize the available quantitative data on the biological activity of this compound and provide visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this fascinating natural product.

Introduction

The intricate symbiotic relationships between insects and microorganisms are a rich source of novel bioactive compounds. A prime example is the association between fungus-growing ants of the tribe Attini, their cultivated fungi, and symbiotic actinobacteria of the genus Pseudonocardia. These bacteria produce a variety of secondary metabolites that protect the ants' fungal food source from pathogenic fungi like Escovopsis sp.[1]. This compound, a cyclic depsipeptide isolated from Pseudonocardia species associated with the ant Apterostigma dentigerum, is a key player in this defensive symbiosis[1][2].

The complex structure of this compound (Figure 1) features several non-proteinogenic amino acids, including two piperazic acid residues (one of which is hydroxylated), β-hydroxy leucine, and N-hydroxy-alanine, all incorporated into a cyclic depsipeptide core. A polyketide-derived side chain, featuring a pyran ring, is also a prominent feature of the molecule[1]. The biosynthesis of such a hybrid molecule is orchestrated by a sophisticated enzymatic complex involving both nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs)[3]. Understanding the intricacies of the this compound biosynthetic pathway not only provides fundamental insights into the generation of molecular diversity in nature but also opens avenues for the bioengineering of novel, potent antifungal agents.

Figure 1. The Structure of this compound.

Caption: Chemical structure of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a hybrid NRPS-PKS pathway. While the complete gene cluster from a Pseudonocardia species has not been fully characterized in the literature, analysis of the this compound structure and gene clusters of related metabolites allows for the construction of a putative biosynthetic blueprint. The pathway can be conceptually divided into the biosynthesis of its precursors, the assembly of the polyketide and peptide chains, and subsequent modifications and cyclization.

Biosynthesis of Precursors

The assembly of this compound requires a suite of both common and unusual building blocks:

-

Piperazic Acid (Pip): This non-proteinogenic amino acid is a cyclic hydrazine. Its biosynthesis is initiated from a primary metabolite, likely L-ornithine or L-arginine, and involves the formation of an N-N bond, a reaction catalyzed by a piperazate synthase[4][5].

-

γ-Hydroxy Piperazic Acid (γ-OH-Pip): This modified piperazic acid is likely formed by the action of a hydroxylase on a piperazic acid residue, either before or after its incorporation into the growing peptide chain.

-

β-Hydroxy Leucine (β-OH-Leu): The biosynthesis of this amino acid likely proceeds from L-leucine, with a hydroxyl group introduced at the β-position by a hydroxylase.

-

N-Hydroxy-Alanine (N-OH-Ala): This modified amino acid is likely derived from L-alanine through the action of an N-oxygenase[1].

-

Polyketide Extender Units: The polyketide side chain is assembled from extender units such as malonyl-CoA and methylmalonyl-CoA, which are common metabolites in actinobacteria[6][7][8][9].

NRPS-PKS Assembly Line

The core structure of this compound is assembled on a large, multi-modular enzymatic complex.

Caption: Proposed biosynthetic pathway of this compound.

The assembly process is initiated by the PKS modules, which construct the polyketide side chain through the sequential condensation of extender units. The growing polyketide chain is then transferred to the first module of the NRPS assembly line. The NRPS modules then sequentially incorporate the various amino acid precursors, including the unusual piperazic acids, β-hydroxy leucine, and N-hydroxy-alanine. Each NRPS module is responsible for the recognition, activation (via an adenylation or A-domain), and covalent tethering (via a thiolation or T-domain) of its specific amino acid substrate, followed by peptide bond formation (catalyzed by a condensation or C-domain).

Post-Assembly Modification and Release

The final steps in the biosynthesis of this compound involve the release of the fully assembled linear depsipeptide from the NRPS complex and its subsequent cyclization. These reactions are typically catalyzed by a C-terminal thioesterase (TE) domain, which can act as a cyclase to form the final macrolactone ring structure. The hydroxylation of one of the piperazic acid residues may occur at this late stage.

Quantitative Data

Currently, there is a paucity of quantitative data in the literature regarding the biosynthesis of this compound. No studies have reported on the enzyme kinetics of the biosynthetic enzymes, nor have precursor feeding studies with labeled isotopes been published to definitively trace the origins of the molecule's building blocks. The available quantitative data pertains to the biological activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µM) | Reference |

| Escovopsis sp. | 2.8 | [1] |

| Candida albicans (wild type) | 1.1 | [1] |

| Candida albicans (ATCC10231) | 1.1 | [1] |

| Candida albicans (amphotericin-resistant ATCC200955) | 1.1 | [1] |

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments that can be employed to investigate the biosynthesis of this compound. These protocols are based on established methods for studying NRPS and PKS pathways in actinobacteria.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

This protocol outlines a workflow for identifying and cloning the putative this compound biosynthetic gene cluster (den BGC) from a producing Pseudonocardia strain.

Caption: Workflow for BGC identification and cloning.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing Pseudonocardia strain using a suitable kit or a standard phenol-chloroform extraction protocol.

-

Whole Genome Sequencing: The extracted genomic DNA is subjected to long-read sequencing technologies such as PacBio or Oxford Nanopore to facilitate the assembly of large, repetitive NRPS/PKS gene clusters.

-

Genome Assembly: The sequencing reads are assembled into a high-quality draft genome using appropriate assembly software.

-

Bioinformatic Gene Cluster Mining: The assembled genome is analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The software will predict the boundaries of the clusters and the domains within the NRPS and PKS genes.

-

Gene Cluster Annotation: The putative den BGC is manually annotated by comparing the predicted open reading frames (ORFs) to databases of known biosynthetic genes. The domain organization of the NRPS and PKS enzymes is analyzed to predict the sequence of incorporated amino acids and polyketide extender units.

-

Gene Cluster Cloning: The identified BGC is cloned into a suitable expression vector, such as a Bacterial Artificial Chromosome (BAC) or a plasmid designed for heterologous expression in Streptomyces. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning.

Heterologous Expression of the den Gene Cluster

This protocol describes the heterologous expression of the cloned den BGC in a model Streptomyces host to confirm its role in this compound production.

Caption: Workflow for heterologous expression.

Methodology:

-

Host Strain Selection: A genetically tractable and well-characterized Streptomyces host, such as S. coelicolor or S. albus, is chosen for heterologous expression[10].

-

Transformation: The expression vector containing the den BGC is introduced into the Streptomyces host, typically via protoplast transformation.

-

Selection of Transformants: Transformants are selected on media containing the appropriate antibiotic corresponding to the resistance marker on the expression vector.

-

Fermentation and Metabolite Analysis: The transformed Streptomyces strain and a control strain (harboring an empty vector) are cultivated under conditions known to support secondary metabolism. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the resulting chromatograms are compared. The production of this compound in the transformed strain, confirmed by comparison with an authentic standard, validates the function of the cloned BGC.

Gene Inactivation to Confirm Gene Function

This protocol details a method for inactivating a specific gene within the den BGC in the native Pseudonocardia producer to confirm its role in the biosynthetic pathway.

Methodology:

-

Construct a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.

-

Transformation and Homologous Recombination: The disruption cassette is introduced into the Pseudonocardia strain. Through homologous recombination, the target gene is replaced by the resistance cassette.

-

Selection and Verification of Mutants: Mutants are selected on media containing the appropriate antibiotic. The correct gene replacement is verified by PCR and Southern blotting.

-

Phenotypic Analysis: The mutant strain is fermented, and the metabolite profile is analyzed by LC-MS. The abolition of this compound production in the mutant, and its potential accumulation of a biosynthetic intermediate, confirms the function of the inactivated gene.

Biochemical Characterization of an NRPS Adenylation (A) Domain

This protocol outlines the in vitro characterization of the substrate specificity of an adenylation domain from one of the den NRPS modules.

Methodology:

-

Cloning and Expression of the A-domain: The DNA sequence encoding the A-domain of interest is amplified by PCR and cloned into an expression vector (e.g., pET vector) for overexpression in E. coli.

-

Protein Purification: The recombinant A-domain protein is overexpressed in E. coli and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography).

-

ATP-PPi Exchange Assay: The substrate specificity of the purified A-domain is determined using the ATP-pyrophosphate (PPi) exchange assay. The assay measures the amino acid-dependent exchange of 32P-labeled PPi into ATP. The activity is tested against a panel of proteinogenic and non-proteinogenic amino acids, including piperazic acid and its analogues.

-

Data Analysis: The rate of ATP-PPi exchange for each amino acid substrate is quantified to determine the substrate profile of the A-domain, thus confirming which amino acid is activated by that specific NRPS module.

Conclusion and Future Perspectives

The biosynthesis of this compound is a remarkable example of the metabolic capabilities of symbiotic actinobacteria. The proposed NRPS-PKS pathway highlights the complex enzymatic machinery required to produce such a structurally diverse and biologically active molecule. While significant progress has been made in understanding the structure and function of this compound, several key areas require further investigation. The definitive characterization of the den biosynthetic gene cluster from a Pseudonocardia species is a critical next step. Elucidating the precise enzymatic mechanisms for the formation of the unusual amino acid precursors, particularly the N-N bond in piperazic acid and the N-hydroxylation of alanine, will provide invaluable insights into novel biocatalysis. Furthermore, detailed biochemical characterization of the NRPS and PKS enzymes will pave the way for combinatorial biosynthesis and the generation of novel this compound analogues with improved antifungal properties. The continued exploration of the chemical ecology of the attine ant-microbe symbiosis promises to uncover a wealth of new natural products and biosynthetic pathways, with significant potential for applications in medicine and agriculture.

References

- 1. This compound: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a bacterial mediator of an ant-fungus symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperazic acid-containing natural products: structures and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of polyketide synthase extender units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Dentigerumycin: A Comprehensive Technical Guide on its Biological Activity Against Escovopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Dentigerumycin, a cyclic depsipeptide, against the parasitic fungus Escovopsis sp. This compound is a natural product synthesized by Pseudonocardia species, a symbiotic actinobacterium found on the cuticle of fungus-growing ants of the genus Apterostigma. This molecule plays a crucial role in the defensive symbiosis of the ant colony by selectively inhibiting the growth of Escovopsis sp., a virulent pathogen of the ants' fungal gardens. This document summarizes the available quantitative data on its antifungal efficacy, details the experimental protocols for its biological characterization, and presents visualizations of the experimental workflow and a proposed mechanism of action.

Quantitative Biological Activity

This compound exhibits potent and selective antifungal activity against Escovopsis sp. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escovopsis sp.

| Compound | Fungal Species | MIC (μM) | Reference |

| This compound | Escovopsis sp. (isolate from colony CC011120-4) | 2.8 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound against Escovopsis sp.

Isolation and Purification of this compound

The isolation of this compound is a critical first step for its biological characterization. A bioassay-guided fractionation approach is typically employed.

-

Cultivation of Pseudonocardia sp. : The symbiotic bacterium is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction : The culture broth and mycelium are extracted with an organic solvent, such as ethyl acetate, to capture the bioactive compounds.

-

Fractionation : The crude extract is subjected to chromatographic techniques, such as C18 flash column chromatography, to separate the components based on polarity.

-

Bioassay-Guided High-Performance Liquid Chromatography (HPLC) : Fractions are tested for antifungal activity against Escovopsis sp. Active fractions are further purified by HPLC to yield pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Escovopsis sp. is determined using a broth microdilution method, adapted from standard protocols for filamentous fungi.

-

Fungal Inoculum Preparation : Escovopsis sp. is grown on a suitable agar (B569324) medium. Spores are harvested and suspended in sterile saline or culture medium. The spore suspension is adjusted to a standardized concentration.

-

Serial Dilution of this compound : A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is performed in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

-

Inoculation : Each well is inoculated with the prepared fungal spore suspension.

-

Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring absorbance or fluorescence.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal activity of this compound.

Proposed Mechanism of Action

While the specific molecular target of this compound in Escovopsis sp. has not been definitively elucidated, the mechanisms of action of other antifungal cyclic depsipeptides suggest potential pathways. Many such compounds interfere with the integrity of the fungal cell wall or cell membrane. A plausible hypothesis is that this compound inhibits key enzymes involved in the synthesis of essential cell wall components, such as β-(1,3)-glucan, or disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death.

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on known mechanisms of similar compounds.

Conclusion

This compound is a potent and selective inhibitor of the fungal parasite Escovopsis sp., playing a vital role in a complex symbiotic relationship. The quantitative data underscores its efficacy, and the established experimental protocols provide a framework for further research and drug development efforts. While the precise mechanism of action requires further investigation, the proposed pathways, based on the activity of similar cyclic depsipeptides, offer a solid foundation for future studies into its molecular targets and the potential for its development as a novel antifungal agent.

References

Origin of Dentigerumycin from the ant Apterostigma dentigerum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fascinating origin of Dentigerumycin, a potent antifungal compound derived from a complex symbiotic relationship involving the ant Apterostigma dentigerum, a cultivated fungus, a parasitic fungus, and a protective bacterium. This document details the isolation, structure elucidation, and biological activity of this compound, offering comprehensive experimental protocols and quantitative data for researchers in natural product discovery and drug development.

The Symbiotic Context: A Multipartite Association

This compound is a product of a sophisticated multipartite symbiosis, a testament to the intricate chemical ecology of insect-microbe interactions. The fungus-growing ant, Apterostigma dentigerum, cultivates a specific fungus as its primary food source.[1][2] This agricultural system is under constant threat from a specialized parasitic fungus of the genus Escovopsis, which can devastate the ants' fungal garden.[1][2][3]

To defend their fungal cultivar, the ants engage in a mutualistic relationship with actinobacteria of the genus Pseudonocardia.[1][4][5] These bacteria reside on the cuticle of the ants and produce a variety of secondary metabolites with antimicrobial properties.[1][4][5] this compound is one such antibiotic, a selective agent that inhibits the growth of the parasitic Escovopsis while having a lesser effect on the cultivated fungus.[3] This dynamic interplay between the ant, its food source, a pathogen, and a protective microbe highlights a co-evolutionary arms race that has driven the production of novel bioactive compounds.[3][4]

Isolation and Structure Elucidation of this compound

The discovery of this compound began with the isolation of the symbiotic partners from an Apterostigma dentigerum nest.[3] The producing bacterium, a Pseudonocardia species, was cultured, and the active compound was isolated from the culture broth.

Experimental Protocols

Isolation of Microorganisms: The bacterium (Pseudonocardia sp.), the fungal cultivar, and the parasitic fungus (Escovopsis sp.) were isolated from an Apterostigma dentigerum ant nest collected in Gamboa, Panama.[3]

Cultivation and Extraction: For the production of this compound, the Pseudonocardia strain was grown in large-scale liquid cultures (8 L).[3] The whole liquid culture was extracted with ethyl acetate. Alternatively, for smaller scale analysis, an agar (B569324) plate culture was extracted with methanol.[3]

Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques:[3]

-

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS): This was used to determine the molecular formula, C40H67N9O13.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (gCOSY, TOCSY, gHSQC), were employed to elucidate the complex structure, which was identified as a cyclic depsipeptide containing highly modified amino acids such as piperazic acids, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine, along with a polyketide-derived side chain.[3]

Determination of Absolute Configuration: The absolute stereochemistry of the amino acid components was determined through a multi-step process:[3]

-

Flash Hydrolysis: The compound was hydrolyzed using 6 N HCl at 115°C for 1 hour.[3]

-

Advanced Marfey's Method: The hydrolysate was derivatized with Nα-(2,4-dinitro-5-fluoro-phenyl)-L-leucinamide (L-FDLA) and its D-enantiomer.[3] LC/MS analysis of the derivatized amino acids allowed for the determination of their absolute configurations.[3]

-

Modified Mosher's Method: The absolute configuration of a secondary alcohol was determined by reacting it with R- and S-α-methoxy-α-(trifluoromethyl)phenyl acetyl chloride (MTPA-Cl) and analyzing the 1H NMR shifts of the resulting esters.[3]

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of a 1,2-diol in the polyketide side chain was determined by analyzing the CD spectrum of its Molybdenum complex (Mo2(OAc)4).[3]

Biological Activity of this compound

This compound exhibits potent and selective antifungal activity. Its primary role in the symbiosis is to inhibit the parasitic fungus Escovopsis.

Quantitative Data on Biological Activity

| Organism | Assay | Result | Reference |

| Escovopsis sp. | Minimum Inhibitory Concentration (MIC) | 2.8 µM | [3] |

| Candida albicans (wild type) | Minimum Inhibitory Concentration (MIC) | 1.1 µM | [3] |

| Candida albicans (ATCC10231) | Minimum Inhibitory Concentration (MIC) | 1.1 µM | [3] |

| Candida albicans (amphotericin-resistant, ATCC200955) | Minimum Inhibitory Concentration (MIC) | 1.1 µM | [3] |

Experimental Protocols for Bioassays

Minimum Inhibitory Concentration (MIC) Assay: The susceptibility of the parasitic fungus Escovopsis to this compound was determined using a dose-response curve.[3] The assay measures the fungal cell density (via fluorescence) at varying concentrations of the compound to determine the minimum concentration required to inhibit fungal growth.[3] Similar MIC assays were performed against strains of Candida albicans.[3]

Petri Dish Bioassays: Initial screening for antibiotic activity was performed using Petri dish bioassays.[3] This involves co-culturing the Pseudonocardia symbiont with the Escovopsis parasite and observing the inhibition of fungal growth.[3] These assays demonstrated that this compound is more effective against the parasitic fungus than the cultivated fungus.[3]

Biosynthesis of this compound

The complex structure of this compound, a cyclic depsipeptide with a polyketide side chain, suggests its biosynthesis via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[6][7] The biosynthetic gene cluster for this compound has been identified in Streptomyces species, which are closely related to Pseudonocardia.[6][7]

The NRPS modules are responsible for the incorporation of the amino acid residues, including the unusual piperazic acids, while the PKS modules assemble the polyketide side chain.[6] The gene cluster contains the necessary domains for adenylation, thiolation, condensation, and epimerization of the amino acid building blocks, as well as the ketosynthase, acyltransferase, and acyl carrier protein domains for the polyketide chain extension.[6]

Conclusion and Future Directions

This compound serves as a compelling example of how symbiotic interactions can be a fruitful source of novel, biologically active natural products. The intricate co-evolution between the Apterostigma dentigerum ant and its microbial symbionts has led to the development of a highly selective antifungal agent. For researchers and drug development professionals, this system not only provides a unique lead compound but also underscores the importance of exploring complex ecological niches for new therapeutic agents.

Future research could focus on several key areas:

-

Total Synthesis: The total synthesis of this compound would confirm its structure and provide a scalable route for producing analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidating the precise molecular target of this compound in Escovopsis could reveal new antifungal drug targets.

-

Biosynthetic Engineering: Manipulation of the this compound biosynthetic gene cluster could lead to the production of novel derivatives with improved efficacy or altered selectivity.

-

Exploration of Other Symbiotic Systems: The Apterostigma symbiosis is just one of many such intricate relationships in nature. Further exploration of other insect-microbe symbioses is likely to yield a wealth of new chemical diversity.

The study of this compound and its symbiotic origin is a powerful illustration of the intersection of ecology, microbiology, and natural product chemistry, offering valuable insights and opportunities for the development of new medicines.

References

- 1. The Population Structure of Antibiotic-Producing Bacterial Symbionts of Apterostigma dentigerum Ants: Impacts of Coevolution and Multipartite Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. This compound: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudonocardia Symbionts of Fungus-Growing Ants and the Evolution of Defensive Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity in the symbiotic association between fungus-growing ants and protective Pseudonocardia bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coculture of Marine Streptomyces sp. With Bacillus sp. Produces a New Piperazic Acid-Bearing Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of Dentigerumycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin, a cyclic depsipeptide produced by symbiotic actinobacteria of the genus Pseudonocardia, has garnered significant interest for its potent and selective antifungal activity. This technical guide provides an in-depth overview of the spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that have been pivotal in the elucidation of its complex structure. Detailed experimental protocols and a summary of its proposed mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

This compound was first isolated from a Pseudonocardia species associated with the fungus-growing ant Apterostigma dentigerum.[1] It belongs to a class of piperazic acid-containing cyclic depsipeptides and exhibits significant activity against the parasitic fungus Escovopsis, a pathogen of the ants' fungal gardens.[1] The unique structural features of this compound, including highly modified amino acid residues, have necessitated a comprehensive suite of spectroscopic and chemical methods for its characterization. This guide focuses on the key spectroscopic data and methodologies that have enabled the determination of its planar structure and stereochemistry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been fundamental in determining the elemental composition of this compound and its analogues.

Molecular Formula Determination

The molecular formula of this compound was established as C₄₀H₆₇N₉O₁₃ by high-resolution electrospray ionization time-of-flight (HR-ESI-TOF) mass spectrometry.[1] This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition from the observed mass-to-charge ratio (m/z).

Table 1: Mass Spectrometry Data for this compound and Selected Analogues

| Compound | Molecular Formula | Ion | Observed m/z | Calculated m/z | Method | Reference |

| This compound | C₄₀H₆₇N₉O₁₃ | [M+H]⁺ | Not explicitly stated | Not explicitly stated | HR-ESI-TOF | [1] |

| This compound E | C₃₉H₆₃N₉O₁₆ | [M+Na]⁺ | 936.4290 | 936.4290 | HR-FAB-MS | |

| 2-N,16-N-deoxythis compound E | C₃₉H₆₃N₉O₁₄ | [M+Na]⁺ | 904.4399 | 904.4392 | HR-FAB-MS | |

| This compound E methyl ester | C₄₀H₆₅N₉O₁₆ | [M+Na]⁺ | 950.4442 | 950.4447 | HR-FAB-MS |

Experimental Protocols for Mass Spectrometry

While specific instrumental parameters for the original this compound analysis are not detailed in the primary literature, a general protocol for HR-ESI-TOF MS of natural products is as follows:

-

Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then diluted with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Bruker 12T MRMS or a QTOF instrument, is used.

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like peptides. The analysis is typically run in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Data Acquisition: Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight of the compound.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy, including a suite of 1D and 2D experiments, has been the cornerstone of the structural elucidation of this compound, allowing for the determination of its planar structure and the relative stereochemistry of its components.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra of this compound reveal a complex molecule with numerous chiral centers and a variety of functional groups. The detailed ¹H and ¹³C NMR data for this compound and its analogue this compound E are available in the supplementary information of the original publications by Oh et al. (2009) in Nature Chemical Biology and Shin et al. (2018) in Frontiers in Chemistry, respectively. The following tables summarize the types of signals observed.

Table 2: Summary of ¹H NMR Spectral Data for this compound

| Chemical Shift Range (ppm) | Proton Type | Key Observations |

| 9.50 | Singlet proton | Downfield shifted, suggesting a specific electronic environment. |

| 4.0 - 6.0 | Multiple protons | Twelve protons in this region, indicative of α-protons of amino acids and protons on oxygen-bearing carbons. |

| Other | Amide doublet protons | Two distinct amide protons observed. |

Table 3: Summary of ¹³C NMR Spectral Data for this compound

| Carbon Type | Number of Signals | Description |

| Amide or ester carbonyl carbons | 7 | Consistent with a peptide backbone and ester linkages. |

| Oxygen-bearing carbons | 5 | Carbons attached to hydroxyl or ether groups. |

| Nitrogen-bearing carbons | 9 | α-carbons of amino acids and other carbons bonded to nitrogen. |

| Aliphatic carbons | 19 | Methyl, methylene, and methine carbons in the side chains and core structure. |

2D NMR Experiments for Structure Elucidation

A combination of 2D NMR experiments was crucial for assembling the structure of this compound:

-

gCOSY (Gradient Correlation Spectroscopy): Used to identify scalar-coupled protons, establishing the spin systems of the individual amino acid residues and the polyketide-derived side chain.

-

TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which was essential for identifying the complete amino acid residues, including the complex piperazic acid units.

-

gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.

-

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for sequencing the amino acid residues and connecting the polyketide side chain to the peptide core.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was used to determine the relative stereochemistry of the pyran ring in the acyl side chain and to support the amino acid sequence.

Experimental Protocols for NMR Spectroscopy

A general protocol for the NMR analysis of a cyclic depsipeptide like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical for resolving overlapping signals.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to get an initial overview of the molecule.

-

2D NMR Acquisition: A standard suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is performed. The specific parameters for each experiment (e.g., mixing times for TOCSY and ROESY) are optimized to obtain the best quality data.

-

Data Processing and Analysis: The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves the sequential assignment of all proton and carbon signals and the interpretation of the correlations to build the molecular structure.

Structure Elucidation Workflow and Mechanism of Action

The determination of the complete structure of this compound, including its absolute stereochemistry, involved a multi-step process.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.

Proposed Mechanism of Antifungal Action

While a specific signaling pathway has not been elucidated for this compound, its mechanism of action is believed to be similar to other cyclic lipopeptides, which involves the disruption of the fungal cell membrane.

The following diagram illustrates this proposed mechanism.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques, particularly high-resolution mass spectrometry and multidimensional NMR. This guide has provided a comprehensive overview of the key spectroscopic data and the experimental methodologies that were instrumental in characterizing this complex natural product. The detailed data tables, protocols, and workflow diagrams presented herein are intended to serve as a valuable resource for researchers working on the discovery, characterization, and development of novel antifungal agents. The continued investigation of this compound and its analogues holds promise for the development of new therapeutics to combat fungal infections.

References

Dentigerumycin: A Technical Guide to a Symbiotic Antifungal Cyclic Depsipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dentigerumycin is a structurally complex cyclic depsipeptide with potent and selective antifungal properties.[1][2][3] Produced by symbiotic actinobacteria of the genus Pseudonocardia, it plays a crucial role in protecting the fungal gardens of fungus-growing ants from parasitic fungi.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its biological context, physicochemical properties, and known biological activities. It details experimental protocols for its isolation and structure elucidation and explores its biosynthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical ecology.

Introduction

This compound is a fascinating example of a natural product evolved to mediate a complex symbiotic relationship. It is produced by actinobacteria of the genus Pseudonocardia, which reside on the cuticle of fungus-growing ants of the species Apterostigma dentigerum.[1][2] These bacteria produce this compound to selectively inhibit the growth of Escovopsis sp., a specialized fungal parasite that threatens the ants' cultivated fungal food source.[1][2][3] The discovery of this compound has highlighted the potential of symbiotic microorganisms as a source of novel, biologically active small molecules with potential applications in medicine and agriculture.

This guide will delve into the technical details of this compound, from its isolation from bacterial cultures to the determination of its intricate chemical structure and its antifungal effects.

Physicochemical Properties and Structure

This compound is a cyclic depsipeptide, a class of compounds characterized by having at least one ester bond in addition to amide bonds in its cyclic structure. Its molecular formula is C₄₀H₆₇N₉O₁₃.[1] The structure of this compound is notable for its inclusion of several unusual, non-proteinogenic amino acid residues, including two units of piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy-alanine.[1][3] It also features a polyketide-derived side chain containing a pyran ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₇N₉O₁₃ | [1] |

| Appearance | White powder | [1] |

| Molecular Weight | 885.48 g/mol | Calculated |

Biological Activity

This compound exhibits potent and selective antifungal activity, which is its primary biological function in its natural context. Its activity has been quantified against its target organism, Escovopsis sp., as well as other fungi, including the human pathogen Candida albicans.

Table 2: Antifungal Activity of this compound (MIC Values)

| Fungal Species | Strain | MIC (µM) | Reference |

| Escovopsis sp. | From colony CC011120-4 | 2.8 | [1][3] |

| Candida albicans | Wild type | 1.1 | [1][3] |

| Candida albicans | ATCC10231 | 1.1 | [1][3] |

| Candida albicans | ATCC200955 (amphotericin-resistant) | 1.1 | [1][3] |

The mechanism of action of this compound has not been fully elucidated but is thought to involve disruption of fungal cell membrane integrity or inhibition of essential enzymes, which are common mechanisms for cyclic depsipeptides.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a liquid culture of Pseudonocardia sp., based on reported methods.

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

-

Cultivation: Pseudonocardia sp. is cultured in a suitable liquid medium (e.g., 8 L of a rich broth) with shaking for a period sufficient to allow for the production of secondary metabolites.

-

Extraction: The entire culture broth is extracted with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Flash Chromatography: The crude extract is subjected to C18 reversed-phase flash chromatography, eluting with a gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) in water) to separate major fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing antifungal activity are further purified by reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system to yield pure this compound.

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic and chemical methods.

Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Methodology:

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and identify the individual structural components, such as the amino acid residues and the polyketide side chain.[1]

-

Advanced Marfey's Method: To determine the absolute stereochemistry of the amino acid residues, the following steps are taken:

-

Acid Hydrolysis: this compound is hydrolyzed with 6 N HCl to break the amide and ester bonds, releasing the constituent amino acids.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.

-

LC-MS Analysis: The derivatized amino acids are analyzed by liquid chromatography-mass spectrometry (LC-MS) and their retention times are compared to those of derivatized amino acid standards of known configuration. This allows for the assignment of the D- or L-configuration to each amino acid.

-

Biosynthesis

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid machinery. The biosynthesis of the unusual piperazic acid residues is a key feature of this pathway.

Proposed Biosynthetic Pathway for Piperazic Acid

Caption: Proposed biosynthetic pathway for the formation of piperazic acid.

The biosynthesis of piperazic acid is initiated from the amino acid L-ornithine.[4][5] An ornithine N-monooxygenase catalyzes the N⁵-hydroxylation of ornithine to yield N⁵-hydroxy-L-ornithine.[4] Subsequently, a piperazate synthase catalyzes the cyclization of this intermediate to form the characteristic six-membered ring of piperazic acid.[4] This unusual amino acid is then incorporated into the growing depsipeptide chain by the NRPS modules.

Total Synthesis

As of the date of this document, a total synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry and the presence of unusual amino acid residues present significant challenges for its chemical synthesis.

Conclusion

This compound is a potent antifungal cyclic depsipeptide with a unique structure and a fascinating ecological role. Its selective activity against parasitic fungi makes it an interesting lead compound for the development of new antifungal agents. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research into its mechanism of action, biosynthesis, and potential therapeutic applications. Further investigation into its biosynthetic gene cluster and the development of a total synthesis will undoubtedly open new avenues for the production of novel analogs with improved properties.

References

- 1. pnas.org [pnas.org]

- 2. This compound: a bacterial mediator of an ant-fungus symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Anticancer Potential: A Technical Guide to the Antiproliferative Properties of Dentigerumycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the antiproliferative properties of dentigerumycin derivatives. The discovery of this compound E, a cyclic hexapeptide derived from the co-culture of marine Streptomyces sp. and Bacillus sp., has opened a new avenue for the exploration of novel anticancer agents. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate further research and development in this promising area.

Quantitative Antiproliferative and Antimetastatic Data

The primary derivative with demonstrated anticancer activity is this compound E. Two other synthesized derivatives, 2-N,16-N-deoxydenteigerumycin E and this compound E methyl ester, were found to be inactive, indicating that the N-hydroxy and carboxylic acid functional groups are crucial for the observed biological effects[1].

In Vitro Antiproliferative Activity

Quantitative analysis of this compound E's ability to inhibit the proliferation of various human cancer cell lines has been performed. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 Range (µM) |

| HCT116 | Colon Carcinoma | 27 - 39[2] |

| SK-HEP-1 | Liver Adenocarcinoma | 27 - 39[2] |

| MDA-MB-231 | Breast Adenocarcinoma | 27 - 39[2] |

| A549 | Lung Carcinoma | 27 - 39[2] |

| SNU638 | Gastric Carcinoma | 27 - 39[2] |

Table 1: Antiproliferative activity of this compound E against a panel of human cancer cell lines.

In Vitro Antimetastatic Activity

This compound E has also been evaluated for its potential to inhibit cancer cell migration and invasion, key processes in metastasis. These assays were conducted using the MDA-MB-231 human breast cancer cell line.

| Assay Type | Concentration (µM) | Inhibition (%) |

| Wound Healing (Cell Migration) | 20 | 20[2] |

| 40 | 48[2] | |

| Cell Invasion | 40 | 34[1] |

Table 2: Antimetastatic activity of this compound E on MDA-MB-231 cells.

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited. These protocols are based on established standards for the respective assays.

Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat cells with varying concentrations of this compound E and incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration in two dimensions.

-

Cell Plating: Seed MDA-MB-231 cells in a 12-well plate at a density that allows them to form a confluent monolayer after 24 hours[3].

-

Wound Creation: Once confluent, create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip[4].

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Compound Treatment: Add fresh medium containing the desired concentrations of this compound E (e.g., 20 µM and 40 µM) or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope[3][5].

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the inhibition of cell migration.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Insert Coating: Coat the upper surface of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel® basement membrane matrix (diluted in serum-free medium) and allow it to solidify at 37°C for at least 1 hour[3].

-

Cell Preparation: Serum-starve MDA-MB-231 cells for 24 hours prior to the assay.

-

Cell Seeding: Harvest and resuspend the cells in serum-free medium containing the desired concentrations of this compound E. Seed approximately 5 x 10⁴ cells into the upper chamber of the coated insert[6].

-

Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber of the well[7].

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours[3].

-

Cell Removal: After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% crystal violet[3].

-

Quantification: After washing and drying, count the number of stained, invaded cells in several microscopic fields. The inhibition of invasion is calculated relative to the vehicle-treated control.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a conceptual signaling pathway potentially targeted by this compound E.

Concluding Remarks